Cas no 2044901-34-8 (4-(2,2-difluorocyclopropoxy)benzoic acid)

2044901-34-8 structure
Productnaam:4-(2,2-difluorocyclopropoxy)benzoic acid
CAS-nummer:2044901-34-8
MF:C10H8F2O3
MW:214.165530204773
MDL:MFCD30476248
CID:4634660
PubChem ID:131437379
4-(2,2-difluorocyclopropoxy)benzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(2,2-difluorocyclopropoxy)benzoic acid
- Benzoic acid, 4-[(2,2-difluorocyclopropyl)oxy]-
-
- MDL: MFCD30476248
- Inchi: 1S/C10H8F2O3/c11-10(12)5-8(10)15-7-3-1-6(2-4-7)9(13)14/h1-4,8H,5H2,(H,13,14)
- InChI-sleutel: SKMMNFWHMXBWRZ-UHFFFAOYSA-N
- LACHT: C(O)(=O)C1=CC=C(OC2CC2(F)F)C=C1
4-(2,2-difluorocyclopropoxy)benzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313621-0.5g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 0.5g |
$1158.0 | 2023-09-05 | |
Enamine | EN300-313621-1.0g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 1g |
$1485.0 | 2023-05-30 | |
Enamine | EN300-313621-0.1g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 0.1g |
$515.0 | 2023-09-05 | |
Enamine | EN300-313621-10g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 10g |
$6390.0 | 2023-09-05 | |
1PlusChem | 1P01BVKP-5g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 5g |
$5388.00 | 2023-12-19 | |
A2B Chem LLC | AW32953-1g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 1g |
$1599.00 | 2024-04-20 | |
A2B Chem LLC | AW32953-2.5g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 2.5g |
$3101.00 | 2024-04-20 | |
1PlusChem | 1P01BVKP-2.5g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 2.5g |
$3662.00 | 2023-12-19 | |
A2B Chem LLC | AW32953-250mg |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 250mg |
$809.00 | 2024-04-20 | |
Enamine | EN300-313621-0.05g |
4-(2,2-difluorocyclopropoxy)benzoic acid |
2044901-34-8 | 95% | 0.05g |
$344.0 | 2023-09-05 |
4-(2,2-difluorocyclopropoxy)benzoic acid Gerelateerde literatuur
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
5. Book reviews
2044901-34-8 (4-(2,2-difluorocyclopropoxy)benzoic acid) Gerelateerde producten
- 1804202-60-5(7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde)
- 1491416-35-3(Ethyl 4-aminocyclopent-2-ene-1-carboxylate)
- 1223867-81-9(2-(N-benzyl2-phenylethenesulfonamido)acetamide)
- 1807939-14-5(1-[(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride)
- 2034456-19-2(4-methyl-N-(oxan-4-yl)(pyridin-3-yl)methylthiophene-2-carboxamide)
- 1337848-86-8(5-chloro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one)
- 2229245-21-8(3-(1H-indol-2-yl)azetidin-3-ol)
- 2732244-88-9(Methyl 3-amino-4-chlorofuro[2,3-c]pyridine-2-carboxylate)
- 1379328-62-7(6-BROMO-1H-INDAZOLE-3-CARBOXAMIDE)
- 1698562-76-3(3-[2-(2-Methylpropoxy)ethoxy]azetidine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:2044901-34-8)4-(2,2-difluorocyclopropoxy)benzoic acid

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):1267.0